molecular formula C14H27NO4 B1266674 N-(2-Carboxyethyl)-N-octyl-beta-alanine CAS No. 52663-87-3

N-(2-Carboxyethyl)-N-octyl-beta-alanine

Cat. No.: B1266674
CAS No.: 52663-87-3
M. Wt: 273.37 g/mol
InChI Key: YZMCEFRJPWTZMX-UHFFFAOYSA-N
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Description

N-(2-Carboxyethyl)-N-octyl-beta-alanine is a compound that belongs to the class of carboxyalkyl derivatives It is characterized by the presence of a carboxyethyl group and an octyl chain attached to the beta-alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxyethyl)-N-octyl-beta-alanine typically involves the reaction of beta-alanine with 3-halopropionic acid derivatives in the presence of a base such as sodium hydroxide or sodium bicarbonate. The reaction is carried out at elevated temperatures, usually around 60°C, in a mild alkaline medium (pH 8-9) to facilitate the formation of the carboxyethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as filtration, crystallization, and drying to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxyethyl)-N-octyl-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyethyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-Carboxyethyl)-N-octyl-beta-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Carboxyethyl)-N-octyl-beta-alanine involves its interaction with specific molecular targets and pathways. The carboxyethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The octyl chain may enhance the compound’s hydrophobic interactions, facilitating its incorporation into lipid membranes and affecting membrane-associated processes .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Carboxyethyl)chitosan: A derivative of chitosan with similar carboxyethyl functionality.

    N-(2-Carboxyethyl)-L-arginine: An amino acid derivative with a carboxyethyl group.

Uniqueness

N-(2-Carboxyethyl)-N-octyl-beta-alanine is unique due to the presence of both a carboxyethyl group and a long octyl chain. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and potential for specific interactions with biological molecules, setting it apart from other similar compounds .

Properties

IUPAC Name

3-[2-carboxyethyl(octyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-2-3-4-5-6-7-10-15(11-8-13(16)17)12-9-14(18)19/h2-12H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMCEFRJPWTZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200637
Record name N-(2-Carboxyethyl)-N-octyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-87-3
Record name N-(2-Carboxyethyl)-N-octyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Carboxyethyl)-N-octyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Carboxyethyl)-N-octyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-carboxyethyl)-N-octyl-β-alanine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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